1,1'-Hexane-1,6-diylbis{3-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]urea}
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(4-FLUOROPHENYL)-1,3-THIAZOL-2-YL]-N’-{6-[({[4-(4-FLUOROPHENYL)-1,3-THIAZOL-2-YL]AMINO}CARBONYL)AMINO]HEXYL}UREA is a complex organic compound that features a thiazole ring and fluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-FLUOROPHENYL)-1,3-THIAZOL-2-YL]-N’-{6-[({[4-(4-FLUOROPHENYL)-1,3-THIAZOL-2-YL]AMINO}CARBONYL)AMINO]HEXYL}UREA typically involves the Hantzsch thiazole synthesis. This method involves the reaction of substituted thiourea with α-halo ketones in the presence of a solvent like ethanol . The reaction conditions are generally mild, making it a preferred method for synthesizing thiazole derivatives.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity, making the process more efficient and cost-effective.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-FLUOROPHENYL)-1,3-THIAZOL-2-YL]-N’-{6-[({[4-(4-FLUOROPHENYL)-1,3-THIAZOL-2-YL]AMINO}CARBONYL)AMINO]HEXYL}UREA can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The fluorophenyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield different thiazole derivatives, while substitution reactions can introduce new functional groups to the fluorophenyl rings.
Scientific Research Applications
N-[4-(4-FLUOROPHENYL)-1,3-THIAZOL-2-YL]-N’-{6-[({[4-(4-FLUOROPHENYL)-1,3-THIAZOL-2-YL]AMINO}CARBONYL)AMINO]HEXYL}UREA has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may have therapeutic applications due to its unique structure and potential biological activity.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[4-(4-FLUOROPHENYL)-1,3-THIAZOL-2-YL]-N’-{6-[({[4-(4-FLUOROPHENYL)-1,3-THIAZOL-2-YL]AMINO}CARBONYL)AMINO]HEXYL}UREA involves its interaction with specific molecular targets. The thiazole ring and fluorophenyl groups can interact with various enzymes and receptors, influencing biological pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
- N-{4-(4-fluorophenyl)-5-formyl-6-(1-methyl ethyl)pyrimidin-2-yl}-n-methylmethanesulfonamide
Uniqueness
N-[4-(4-FLUOROPHENYL)-1,3-THIAZOL-2-YL]-N’-{6-[({[4-(4-FLUOROPHENYL)-1,3-THIAZOL-2-YL]AMINO}CARBONYL)AMINO]HEXYL}UREA is unique due to its dual thiazole rings and multiple fluorophenyl groups, which provide distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C26H26F2N6O2S2 |
---|---|
Molecular Weight |
556.7 g/mol |
IUPAC Name |
1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-[6-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]carbamoylamino]hexyl]urea |
InChI |
InChI=1S/C26H26F2N6O2S2/c27-19-9-5-17(6-10-19)21-15-37-25(31-21)33-23(35)29-13-3-1-2-4-14-30-24(36)34-26-32-22(16-38-26)18-7-11-20(28)12-8-18/h5-12,15-16H,1-4,13-14H2,(H2,29,31,33,35)(H2,30,32,34,36) |
InChI Key |
BCBSRABNUMOFSU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)NC(=O)NCCCCCCNC(=O)NC3=NC(=CS3)C4=CC=C(C=C4)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.